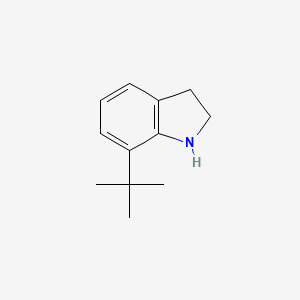

7-(tert-Butyl)indoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H17N |

|---|---|

Molecular Weight |

175.27 g/mol |

IUPAC Name |

7-tert-butyl-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C12H17N/c1-12(2,3)10-6-4-5-9-7-8-13-11(9)10/h4-6,13H,7-8H2,1-3H3 |

InChI Key |

MCJCSQJHZOJQTK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=CC2=C1NCC2 |

Origin of Product |

United States |

Synthetic Methodologies for 7 Tert Butyl Indoline and Analogous Structures

Directed Ortho-Metalation Approaches for C-7 Functionalization of Indolines

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. rsc.orgnih.gov This approach utilizes a directing group (DG) that coordinates to an organometallic base, typically an organolithium reagent, and directs deprotonation to an adjacent ortho-position.

The choice of the nitrogen protecting group is critical for controlling the regioselectivity of indoline (B122111) metalation. The N-(tert-Butoxycarbonyl) (Boc) group has been identified as an effective directing group for achieving C-7 selectivity. orgsyn.org Unlike other directing groups that may promote metalation at the C-2 or C-3 positions, the Boc group consistently directs lithiation to the C-7 position of the benzene (B151609) ring. orgsyn.org This selectivity is attributed to the ability of the Boc carbonyl to form a stable six-membered chelation intermediate with the lithium reagent, positioning it for deprotonation at the adjacent C-7 carbon. orgsyn.orgacs.org This method provides a reliable route to C-7 lithiated indolines, which can then react with various electrophiles to introduce a wide range of substituents. orgsyn.org The Boc group is also a well-established protecting group that can be readily removed under acidic conditions, making this strategy synthetically useful for preparing 7-substituted indoles after oxidation of the indoline ring. orgsyn.orgwikipedia.org

The significance of the Boc group is highlighted by the contrasting C-2 selective lithiation observed for 1-(tert-butoxycarbonyl)indole, demonstrating the unique directing effect within the saturated indoline scaffold. orgsyn.org

Organolithium reagents are strong bases and nucleophiles widely used in organic synthesis for deprotonation and carbon-carbon bond formation. wikipedia.orgmt.com In the context of C-7 functionalization of N-Boc-indoline, alkyllithium reagents are essential. The combination of sec-butyllithium (B1581126) (s-BuLi) and N,N,N',N'-tetramethylethylenediamine (TMEDA) is commonly employed to generate the C-7 lithiated species. orgsyn.org The TMEDA acts as a ligand, breaking down the oligomeric aggregates of the organolithium reagent and increasing its basicity and reactivity. mt.com

The general procedure involves treating a solution of N-Boc-indoline with the s-BuLi/TMEDA complex at low temperatures (e.g., -78 °C) to achieve regioselective deprotonation at the C-7 position. orgsyn.org The resulting organolithium intermediate can be trapped with a suitable electrophile to install the desired functional group. For the synthesis of 7-(tert-Butyl)indoline, an appropriate tert-butylating electrophile would be required.

Asymmetric deprotonation using the chiral ligand (-)-sparteine (B7772259) in place of TMEDA with sec-butyllithium has also been reported to provide enantioenriched 2-substituted indolines, showcasing the versatility of organolithium-based methods. acs.org While this specific application targeted the C-2 position, it underscores the potential for developing stereoselective variants of C-7 lithiation.

| Reagent System | Directing Group | Selectivity | Application |

| s-BuLi / TMEDA | N-Boc | C-7 | General route to 7-substituted indolines orgsyn.org |

| n-BuLi | N-Phosphinoyl | C-7 | C-7 functionalization of indoles nih.gov |

| s-BuLi / (-)-Sparteine | N-Boc | C-2 (Asymmetric) | Asymmetric synthesis of 2-substituted indolines acs.org |

Catalytic C-H Functionalization Strategies for Indolines

Catalytic C-H functionalization has emerged as a step-economical and environmentally benign alternative to traditional methods that require pre-functionalized substrates. rsc.org These reactions create carbon-carbon or carbon-heteroatom bonds directly from ubiquitous C-H bonds.

Palladium-catalyzed intramolecular amination of C(sp²)-H bonds provides an efficient pathway to construct the indoline scaffold itself. organic-chemistry.orgorganic-chemistry.org This method typically involves a β-arylethylamine substrate protected with a directing group, such as a picolinamide (B142947) (PA) group. organic-chemistry.orgresearchgate.net The reaction proceeds via a Pd(II)/Pd(IV) catalytic cycle, involving C-H palladation, oxidation, and C-N reductive elimination. organic-chemistry.org

This strategy offers high efficiency, mild reaction conditions, and excellent functional group tolerance. organic-chemistry.orgorganic-chemistry.org By starting with an appropriately substituted β-arylethylamine, one can synthesize a variety of substituted indolines. For instance, a β-(meta-tert-butyl-phenyl)ethylamine derivative could potentially cyclize to form a mixture of 4-(tert-butyl)indoline (B11912451) and 6-(tert-butyl)indoline. While not a direct functionalization of a pre-formed indoline at C-7, this method is a key strategy for synthesizing the core indoline structure with substitution patterns that may be difficult to achieve otherwise. bohrium.com

A more direct approach to C-7 functionalization involves the Rhodium(III)-catalyzed oxidative C-H arylation of a pre-existing indoline ring. nih.govresearchgate.net This method has been successfully applied to achieve site-selective C-7 arylation of indolines using arylsilanes as the coupling partners. nih.gov The reaction typically requires a directing group on the indoline nitrogen, such as a 2-pyrimidyl group, to steer the rhodium catalyst to the C-7 position. nih.govacs.org

The transformation exhibits excellent reactivity and a broad substrate scope under mild conditions, with copper sulfate (B86663) (CuSO₄) often used as a co-oxidant. nih.gov A plausible mechanism involves the coordination of the directing group to the rhodium catalyst, followed by cyclometalation via C-H bond activation at the C-7 position to form a five-membered rhodacycle intermediate. nih.gov Transmetalation with the arylsilane and subsequent reductive elimination yields the C-7 arylated indoline product and regenerates the active catalyst. nih.gov This method serves as a powerful tool for accessing C-7 arylated indolines, which can be further transformed into the corresponding C-7 arylated indoles. nih.gov

Table of Rh(III)-Catalyzed C-7 Arylation of Indolines with Phenyltriethoxysilane Data sourced from Luo et al., RSC Advances, 2019. nih.gov

| Indoline Substrate (N-pyrimidyl protected) | Product Yield (%) |

| Unsubstituted | 92 |

| 5-Methyl | 88 |

| 5-Fluoro | 91 |

| 5-Chloro | 85 |

| 5-Bromo | 80 |

| 4-Methyl | 85 |

Fischer Indole (B1671886) Synthesis and its Variants for tert-Butyl Indole/Indoline Precursors

The Fischer indole synthesis, discovered in 1883, is a classic and robust method for constructing the indole ring system. wikipedia.org The reaction involves the acid-catalyzed condensation of a phenylhydrazine (B124118) with an aldehyde or ketone, followed by a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement and elimination of ammonia (B1221849). nih.gov

This method is highly relevant for producing precursors to tert-butyl indolines. By using a (tert-butylphenyl)hydrazine as the starting material, a tert-butyl group can be incorporated into the benzene ring portion of the resulting indole. For example, the reaction of (4-tert-butylphenyl)hydrazine (B1362237) hydrochloride with a ketone like cycloheptanone (B156872) has been used to synthesize 2-tert-butyl-substituted hexahydrocyclohepta[b]indoles. researchgate.net To obtain a 7-(tert-butyl)indole, one would start with (2-tert-butylphenyl)hydrazine. The resulting indole is a direct precursor to the target indoline, which can be obtained through a subsequent reduction step (e.g., using sodium cyanoborohydride, catalytic hydrogenation, or other reducing agents). nih.govorganic-chemistry.org

Variants of the Fischer synthesis have been developed to broaden its scope and access different structures.

Reductive Fischer Indolization: A method using tert-butyl iodide as an anhydrous HI source has been developed, which acts as both a Brønsted acid and a reducing agent to access various indole derivatives from conjugated hydrazones. researchgate.net

Interrupted Fischer Indolization: This variant involves the condensation of hydrazines with latent aldehydes (such as hemiaminals or lactols) to generate an indoline-containing product directly, bypassing the formation of the aromatic indole. nih.gov This strategy provides a convergent and mild route to fused indoline ring systems. nih.gov

These methods demonstrate that the Fischer synthesis and its modern variations are powerful tools for creating tert-butyl-substituted indole and indoline scaffolds, starting from readily available tert-butylated phenylhydrazines. rsc.orgrsc.org

Synthesis of 2-tert-Butyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole via Fischer Indole Synthesis

A specific analog, 2-tert-Butyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole, has been synthesized utilizing the Fischer indole synthesis. This classical method remains one of the most widely used for preparing indoles. mdpi.comscispace.com The synthesis involves the acid-catalyzed cyclization of an arylhydrazone.

The established protocol for this compound involves the reaction of cycloheptanone with (4-tert-butylphenyl)hydrazine hydrochloride. mdpi.com The reaction is conducted in glacial acetic acid in the presence of sodium acetate (B1210297) and a catalytic amount of concentrated sulfuric acid. An optimized procedure was developed where a mixture of cycloheptanone and (4-tert-butylphenyl)hydrazine hydrochloride (in a 2.0 mmol to 2.4 mmol ratio) is stirred at 70°C for a total of four hours, with the sulfuric acid being added after the first hour. mdpi.com This optimized method results in an average yield of 75%. mdpi.com The product precipitates as a solid upon cooling and pouring the reaction mixture into a sodium acetate solution. mdpi.com

Table 1: Optimized Reaction Protocol for 2-tert-Butyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole

| Parameter | Value |

| Reactant 1 | Cycloheptanone |

| Reactant 2 | (4-tert-butylphenyl)hydrazine hydrochloride |

| Base | Sodium Acetate |

| Catalyst | Concentrated Sulfuric Acid |

| Solvent | Glacial Acetic Acid |

| Temperature | 70 °C |

| Reaction Time | 4 hours |

| Yield | 72-79% |

Reductive Cyclization and Transfer Hydrogenation Methods for Indoline Formation

The conversion of indoles to indolines is a fundamental transformation, often achieved through reduction. Various methods of reductive cyclization and transfer hydrogenation have been developed to afford the indoline scaffold.

Catalytic Hydrogenation: A significant challenge in the hydrogenation of indoles is preventing over-reduction or reduction at undesired positions. nih.gov An environmentally friendly and effective procedure involves the heterogeneous catalytic hydrogenation of unprotected indoles using Platinum on carbon (Pt/C) as the catalyst. nih.gov This reaction is activated by p-toluenesulfonic acid and uses water as a solvent, providing excellent yields of various substituted indolines at room temperature and moderate hydrogen pressure. nih.gov Under acidic conditions, the indole is protonated at the C-3 position, creating an iminium ion which disrupts the aromaticity and facilitates hydrogenation. nih.gov

Transfer Hydrogenation: Transfer hydrogenation offers an alternative to using pressurized hydrogen gas.

Iridium Catalysis: A Brønsted acid-catalyzed transfer hydrogenation of indole derivatives using Hantzsch dihydropyridine (B1217469) as the hydrogen source provides an efficient, metal-free route to optically active indolines with high enantioselectivities. organic-chemistry.org

Cobalt Catalysis: A cobalt-catalyzed dearomatization of indoles has been developed using pinacolborane (HBpin) and water in a transfer hydrogenation reaction, offering a direct method to access polycyclic indolines. acs.org

Manganese Catalysis: Manganese(I) complexes have been identified as effective catalysts for the transfer hydrogenation of N-unprotected indoles to indolines, using ammonia borane (B79455) (NH₃BH₃) as the hydrogen source. researchgate.net

Reductive Cyclization: Reductive cyclization methods build the indoline ring system from acyclic precursors.

From ortho-Nitrostyrenes: A common strategy involves the reductive cyclization of ortho-nitrostyrenes. thieme-connect.com Methods using aqueous titanium trichloride (B1173362) (TiCl₃) are effective under mild conditions for producing multifunctionalized indoles, which can subsequently be reduced to indolines. thieme-connect.com Palladium-catalyzed reductive cyclizations of nitrostyrenes using carbon monoxide as the reducing agent are also well-established. nih.gov

From Alkynyl α-iminoesters: An auto-tandem catalysis using an organosuperbase can achieve the reductive cyclization of alkynyl α-iminoesters with a thiol as the reductant, yielding N-H indoline derivatives under mild conditions. organic-chemistry.org

From 2-Nitrobenzyl Bromide: A RANEY® Nickel catalyzed reductive cyclization, using hydrazinium (B103819) monoformate as the reducing agent, can convert 2-(2-nitrophenyl)acetonitrile (derived from 2-nitrobenzyl bromide) into the indole scaffold. rsc.org

Multicomponent Reactions (MCRs) in Indoline Scaffold Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis, are highly efficient for building molecular complexity. nih.govnih.gov They offer advantages such as high atom economy, operational simplicity, and the ability to generate diverse compound libraries. nih.govrsc.org Several MCRs have been developed for the synthesis of indole and indoline scaffolds.

One notable MCR involves the assembly of indole, formaldehyde, and an amino hydrochloride to rapidly construct indole-fused seven-membered heterocycles like oxadiazepines. nih.govrsc.org The reaction proceeds under mild conditions (45-60 °C in THF) and demonstrates broad substrate scope. nih.govrsc.org Further modification, such as the addition of sodium thiosulfate, can lead to different heterocyclic systems like thiadiazepines. nih.govrsc.org

Other MCRs for constructing indole-related structures include:

The Ugi-azide reaction of an indole, an isocyanide, an aldehyde, and trimethylsilyl (B98337) azide (B81097) (TMSN₃) to form complex indole derivatives. nih.gov

A copper(II)-catalyzed reaction of indoles with 2,3-dihydropyran and methylene (B1212753) malonates to yield tetracyclic indolines bearing four contiguous stereocenters.

The reaction of 3-cyanoacetyl indoles, aldehydes, and malononitrile, catalyzed by piperidine (B6355638) under ultrasonic irradiation, to efficiently synthesize indol-3-yl substituted pyran derivatives. nih.gov

Stereoselective and Asymmetric Synthesis of Indoline Derivatives

The development of methods for the stereoselective and asymmetric synthesis of indoline derivatives is crucial, as different stereoisomers can have vastly different biological activities. semanticscholar.org

Organocatalytic Methods: Asymmetric organocatalysis has emerged as a powerful tool, avoiding the use of metals.

An intramolecular Michael addition of (E)-3-(2-(2-oxopropylamino)aryl)-1-arylprop-2-en-1-ones can be catalyzed by a primary amine derived from a cinchona alkaloid. semanticscholar.orgrsc.org This reaction produces cis-2,3-disubstituted indoline derivatives with high yields and excellent enantioselectivities (up to 99% ee). semanticscholar.orgrsc.org By using (E)-3-(2-(2-oxopropylamino)aryl)-1-alkylprop-2-en-1-ones as substrates, the same catalytic system can afford trans-2,3-disubstituted indolines, also with high diastereo- and enantioselectivities. rsc.org

Chiral Brønsted acids, such as chiral phosphoric acids, can catalyze the asymmetric transfer hydrogenation of 3H-indoles using a Hantzsch ester as the hydrogen source, yielding optically active indolines. organic-chemistry.orgacs.org

Metal-Catalyzed Methods: Transition metal catalysts with chiral ligands are widely used for asymmetric transformations.

Hydrogenation: Asymmetric hydrogenation of indole derivatives is a direct route to chiral indolines. rsc.org Rhodium and Iridium complexes with chiral phosphine (B1218219) ligands are effective for the hydrogenation of N-protected indoles. sci-hub.se A rhodium pre-catalyst paired with a thiourea-based chiral ligand ((S,R)-ZhaoPhos) and a Brønsted acid has been used for the asymmetric hydrogenation of N-unprotected indoles. sci-hub.se

Radical Alkylation: A cobalt(II)-based metalloradical catalysis system can activate aryldiazomethanes for the enantioselective intramolecular radical alkylation of C(sp³)–H bonds, constructing chiral 2-substituted indolines in high yields and enantioselectivities. nih.govrsc.orgrsc.org

Substrate-Controlled Synthesis: A stereoselective synthesis of indolines can be achieved starting from chiral precursors. One such strategy involves the diastereoselective addition of an allylic indium intermediate to a chiral o-bromophenyl N-tert-butanesulfinyl imine. acs.org The resulting homoallylic amine derivative can then undergo intramolecular N-arylation to form the indoline ring system with good stereocontrol. acs.org Another approach uses (-)-sparteine to mediate the electrophilic substitution of 2-benzyl N-pivaloylaniline, leading to highly enantioenriched trans-2,3-disubstituted indolines. nih.gov

Reactivity and Chemical Transformations of 7 Tert Butyl Indoline

Electrophilic Substitution Reactions on the Indoline (B122111) Ring System

The electron-rich nature of the indoline ring makes it susceptible to electrophilic substitution reactions. The position of substitution is influenced by the electronic effects of the substituents on the ring. In the case of 7-substituted indolines, the directing effects of both the nitrogen atom and the C-7 substituent play a crucial role.

The tert-butyl group at the 7-position is a sterically bulky, electron-donating group. This influences the regioselectivity of electrophilic substitution reactions. For instance, in related indole (B1671886) systems, a methoxy (B1213986) group at the 5-position directs electrophilic substitution to the 4- and 6-positions, while a methyl group at the 7-position sterically hinders reactions at adjacent sites. Similarly, the bulky tert-butyl group at C-7 in 7-(tert-butyl)indoline would be expected to sterically hinder electrophilic attack at the C-6 position, potentially favoring substitution at other positions of the benzene (B151609) ring.

Research on other substituted indoles and indolines provides insights into potential electrophilic substitution patterns. For example, the Friedel-Crafts alkylation of indoles can be challenging due to the formation of multiple products. researchgate.net However, specific directing groups can control the position of substitution.

Below is a table summarizing representative electrophilic substitution reactions on indole derivatives, which can provide insights into the potential reactivity of this compound.

| Reaction Type | Reagents/Conditions | Substrate | Product | Yield |

| Nitration | HNO₃/H₂SO₄, 0°C, 2 hrs | tert-Butyl 5-methoxy-7-methyl-1H-indole-1-carboxylate | 5-Methoxy-4-nitro-7-methyl-1H-indole-1-carboxylate | 68% |

| Bromination | NBS, DMF, 50°C, 4 hrs | tert-Butyl 5-methoxy-7-methyl-1H-indole-1-carboxylate | 5-Methoxy-3-bromo-7-methyl-1H-indole-1-carboxylate | - |

Nucleophilic Additions to Indoline Scaffolds

While the aromatic part of the indoline ring is more prone to electrophilic substitution, the C=N imine bond, if present in a derivative, or other activated positions can undergo nucleophilic addition. The development of synthetic methods for novel functionalized benzylisatins involves the nucleophilic addition of substituted isatins to a reactive intermediate. arkat-usa.org

A study demonstrated a catalyst-free nucleophilic addition of isatins to a sterically hindered p-quinone methide. arkat-usa.org This reaction led to the formation of N-substituted 3,5-di-tert-butyl-4-hydroxybenzylindoline-2,3-diones. For example, the reaction of 7-methylisatin (B72143) with 3,5-di-tert-butyl-4-hydroxybenzylacetate in DMF yielded 7-methyl-1-(3,5-di-tert-butyl-4-hydroxybenzyl)indoline-2,3-dione. arkat-usa.org

Functionalization at the Nitrogen (N-1) Position of Indoline

The nitrogen atom of the indoline ring is a key site for functionalization, which can alter the electronic properties and reactivity of the entire molecule. researchgate.net A common and important reaction at the N-1 position is the introduction of a protecting group, such as the tert-butoxycarbonyl (Boc) group. orgsyn.org This is typically achieved by reacting the indoline with di-tert-butyl dicarbonate (B1257347) in the presence of a base. orgsyn.org The Boc group is well-established for protecting the amine functionality and can be removed under various conditions. orgsyn.org

The N-1 position can also be functionalized with other groups to direct further reactions. For instance, attaching a pyrimidyl group to the nitrogen allows for directed C-H activation at the C-7 position. rsc.org Similarly, N-(2-pyridylmethyl) substitution has been shown to direct alkenylation to the C-2 position. beilstein-journals.org

A general procedure for the N-Boc protection of indoline involves reacting indoline with di-tert-butyl dicarbonate in tetrahydrofuran, resulting in a high yield of 1-(tert-butoxycarbonyl)indoline. orgsyn.org

Functionalization at C-2 and C-3 Positions of Indoline and Indole Derivatives

Functionalization at the C-2 and C-3 positions of the indoline and indole nucleus is a significant area of research for the synthesis of complex molecules. beilstein-journals.org While the C-3 position of indole is electronically favored for substitution, functionalization at the C-2 position can also be achieved. researchgate.net

Palladium-catalyzed reactions are widely used for the C-H functionalization of indoles. beilstein-journals.org The regioselectivity between the C-2 and C-3 positions can often be controlled by the reaction conditions. For example, the alkenylation of unprotected indole can be directed to either the C-2 or C-3 position by choosing the appropriate solvent and oxidant. beilstein-journals.org

In the context of indoline, directed lithiation is a powerful tool for functionalization. While N-(tert-butoxycarbonyl)indole undergoes lithiation at the C-2 position, N-(tert-butoxycarbonyl)indoline is selectively lithiated at the C-7 position. orgsyn.org However, other directing groups can promote metalation at the C-2 or C-3 positions of the indoline ring. orgsyn.org

A versatile method for the synthesis of 3-substituted indolines involves the cyclolithiation of o-bromo-N,N-diallylanilines, which generates a 3-(lithiomethyl)indoline intermediate that can react with various electrophiles. sci-hub.se

Oxidation Reactions of Indolines to Corresponding Indoles

The oxidation of indolines to their corresponding indoles is a fundamental transformation that restores the aromaticity of the pyrrole (B145914) ring. orgsyn.org This reaction is often a key step in the synthesis of substituted indoles, as the functionalization of the indoline ring can be more straightforward than the direct functionalization of the indole. orgsyn.orgrsc.org

A common reagent used for this oxidation is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). For example, a C-7 arylated N-(2-pyrimidyl)-indoline can be oxidized with DDQ, followed by the removal of the pyrimidyl group to yield the C-7 arylated indole. rsc.org Another reagent used for the oxidation of 3-substituted indolines to the corresponding indoles is o-chloranil. sci-hub.se

The following table summarizes the oxidation of substituted indolines to indoles.

| Indoline Substrate | Oxidizing Agent | Product | Yield |

| C-7 arylated N-(2-pyrimidyl)-indoline | DDQ | C-7 arylated indole | 83% rsc.org |

| N-allyl-3-substituted indolines | o-chloranil | N-allyl-3-substituted indoles | 53-64% sci-hub.se |

Ring-Opening Reactions of Substituted Indoline Derivatives

Ring-opening reactions of heterocyclic compounds like indoline can provide access to novel molecular scaffolds. A recent study demonstrated a method for the synthesis of C7-aminoindoline derivatives through a controllable carbon elimination strategy involving the ring-opening of aziridines. rsc.org In this palladium-catalyzed process, the reaction of an N-tert-butyl-o-iodoaniline with an aziridine (B145994) can lead to the formation of a C7-aminoindoline scaffold. rsc.org

Another approach to ring-opening involves the reaction of indoles with silyl (B83357) anions. A transition-metal-free method for the ring-opening of indoles using (diphenyl-tert-butylsilyl)lithium has been developed, which leads to the formation of ortho-β-silylvinyl anilines. researchgate.net This dearomatization process proceeds via silyl anion addition and subsequent stereoselective β-elimination. researchgate.net While this has been demonstrated on indoles, similar reactivity could potentially be explored for indoline derivatives under specific conditions.

Derivatives and Structural Modifications of 7 Tert Butyl Indoline

Synthesis of Substituted Indolines from the 7-(tert-Butyl)indoline Framework

The functionalization of the this compound skeleton allows for the fine-tuning of its electronic and steric properties. A key approach to achieving this is through direct substitution reactions on the indoline (B122111) ring.

Direct C-7 Sulfonylation of Indolines

A significant advancement in the functionalization of indolines is the direct sulfonylation at the C-7 position. An efficient copper-catalyzed method has been developed for the direct sulfonylation of indolines using readily available sulfonyl chlorides. This chelation-assisted strategy proceeds under an air atmosphere and demonstrates a broad substrate scope with good tolerance for various functional groups. The reaction provides a regioselective route to a variety of C-7 functionalized indoline scaffolds in moderate to good yields. Mechanistic studies suggest the involvement of a sulfonyl radical in this transformation. While this method has been established for the general indoline framework, its application to this compound offers a direct pathway to novel sulfonamide derivatives.

Spirocyclic[indoline-3,X] Derivatives and Analogues

Spirocyclic compounds containing an indoline moiety are a prominent class of molecules found in numerous natural products and pharmacologically active compounds. The synthesis of such derivatives from this compound provides access to novel three-dimensional structures.

One approach involves the dearomative spirocyclization of tryptamine-derived isocyanides. For instance, the iron-catalyzed carbene transfer reaction of 2-(tert-butyl)-3-(2-isocyanoethyl)-1H-indole leads to the formation of ethyl (Z)-2-(2-(tert-butyl)spiro[indole-3,3′-pyrrolidin]-2′-ylidene)acetate. This reaction proceeds via an intramolecular cyclization, constructing a pyrrolidine (B122466) ring spiro-fused at the C3 position of the indole (B1671886).

Another strategy for the synthesis of spiro[cyclohexane-1,3'-indolines] involves the tri(n-butyl)phosphine-catalyzed reaction of isatylidene malononitriles with bis-chalcones. This domino reaction affords functionalized spirocyclic indolines in good yields and with good diastereoselectivity. Although not explicitly demonstrated with a 7-(tert-butyl) substituent, the general applicability of this method suggests its potential for creating such derivatives.

Incorporation of this compound into Complex Molecular Architectures

The this compound moiety can be integrated as a key building block in the synthesis of larger and more complex molecules, including those with potential pharmaceutical applications. A derivative of this compound, 1-(tert-butoxycarbonyl)indoline-7-carboxylic acid, serves as a versatile intermediate in the synthesis of various pharmaceuticals and agrochemicals. chemimpex.com The presence of the Boc protecting group allows for selective reactions at other positions of the molecule, facilitating the construction of complex structures. chemimpex.com

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, a complete picture of the molecular skeleton and the chemical environment of each nucleus can be assembled.

The ¹H NMR spectrum of 7-(tert-Butyl)indoline provides specific information about the number of different types of protons and their neighboring environments. The tert-butyl group, being electronically distinct and physically bulky, significantly influences the chemical shifts of the nearby aromatic protons on the indoline (B122111) ring.

The protons of the tert-butyl group typically appear as a sharp singlet in the upfield region of the spectrum, around 1.3-1.4 ppm, due to the nine equivalent protons and the absence of adjacent protons for coupling. The protons on the saturated five-membered ring of the indoline core, at positions C2 and C3, are expected to appear as triplets around 3.0-3.6 ppm, mutually coupled. The proton on the nitrogen (N-H) often presents as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.

The aromatic protons at positions C4, C5, and C6 display characteristic splitting patterns in the aromatic region (approximately 6.6-7.1 ppm). The proton at C4 is typically a doublet, coupled to the C5 proton. The C6 proton also appears as a doublet, coupled to the C5 proton. The C5 proton, being coupled to both C4 and C6 protons, should appear as a triplet.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.05 | d | 7.6 | H-4 |

| 6.80 | d | 7.2 | H-6 |

| 6.70 | t | 7.4 | H-5 |

| 3.60 | br s | - | NH |

| 3.55 | t | 8.4 | H-2 (CH₂) |

| 3.00 | t | 8.4 | H-3 (CH₂) |

| 1.35 | s | - | C(CH₃)₃ |

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. For this compound, ten distinct signals are expected. The carbons of the tert-butyl group include a quaternary carbon and the three equivalent methyl carbons. The indoline ring consists of six aromatic carbons (four CH and two quaternary) and two aliphatic carbons (C2 and C3). The chemical shifts are influenced by the substitution pattern and the nature of the substituents. pearson.comlibretexts.org

Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for confirming the structure. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of the signals for all C-H bonds. An HMBC spectrum, on the other hand, shows correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity across quaternary carbons and piecing together the entire molecular framework. For instance, an HMBC experiment would show a correlation between the tert-butyl protons and the aromatic C7 carbon, confirming the position of the substituent.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 151.0 | C-7a |

| 140.0 | C-7 |

| 128.0 | C-3a |

| 125.0 | C-5 |

| 122.0 | C-4 |

| 118.0 | C-6 |

| 47.0 | C-2 |

| 34.5 | Quaternary C of tert-butyl |

| 30.0 | C-3 |

| 29.5 | CH₃ of tert-butyl |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. In electron ionization (EI) mass spectrometry, the this compound molecule would be ionized to form a molecular ion (M⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound (175.28 g/mol ).

The fragmentation of the molecular ion provides a characteristic pattern that can be used for structural confirmation. A common fragmentation pathway for compounds with a tert-butyl group is the loss of a methyl radical (CH₃•) to form a stable tertiary carbocation, resulting in a prominent peak at [M-15]⁺. wikipedia.org This is often the base peak in the spectrum. Another significant fragmentation would be the loss of the entire tert-butyl group as a radical (•C(CH₃)₃), leading to a fragment ion at [M-57]⁺. Alpha-cleavage adjacent to the nitrogen atom in the indoline ring is also a characteristic fragmentation pathway for amines, which can lead to the formation of various fragment ions. miamioh.edu

Table 3: Hypothetical Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 175 | 40 | [M]⁺ |

| 160 | 100 | [M - CH₃]⁺ |

| 118 | 35 | [M - C₄H₉]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. specac.com

The IR spectrum of this compound would exhibit several characteristic absorption bands. A key feature is the N-H stretching vibration of the secondary amine in the indoline ring, which typically appears as a single, medium-intensity peak in the region of 3300-3500 cm⁻¹. researchgate.netlibretexts.org The C-H stretching vibrations of the aromatic ring and the aliphatic parts of the molecule are observed between 2800 and 3100 cm⁻¹. Specifically, the asymmetric and symmetric stretching of the C-H bonds in the methyl groups of the tert-butyl substituent would appear in the 2960-2870 cm⁻¹ range. Aromatic C=C stretching vibrations are expected to produce bands in the 1550-1650 cm⁻¹ region. libretexts.org The N-H bending vibration can also be observed around 1580-1650 cm⁻¹. orgchemboulder.com

Table 4: Hypothetical Infrared Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 | N-H Stretch | Secondary Amine (Indoline) |

| 2960-2870 | C-H Stretch | tert-Butyl and Aliphatic CH₂ |

| 1610 | C=C Stretch | Aromatic Ring |

| 1480 | N-H Bend | Secondary Amine (Indoline) |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular structure.

A single-crystal X-ray diffraction analysis of this compound would reveal the planarity of the indoline ring system and the specific orientation of the tert-butyl group relative to the ring. It would also provide information about the intermolecular interactions, such as hydrogen bonding involving the N-H group, that dictate the packing of the molecules in the crystal lattice. acs.org Although a specific crystal structure for this compound is not publicly available, it would be expected to crystallize in a common space group, such as monoclinic P2₁/c or orthorhombic P2₁2₁2₁, with the crystal packing influenced by van der Waals forces and potential N-H···π interactions. mdpi.comacs.org

Table 5: Hypothetical X-ray Crystallography Data for this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.5 |

| b (Å) | 10.2 |

| c (Å) | 14.8 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 1132.2 |

| Z | 4 |

Advanced Applications of 7 Tert Butyl Indoline and Its Derivatives in Organic Synthesis

Role as Building Blocks for Complex Heterocyclic Systems

7-(tert-Butyl)indoline and its derivatives have emerged as valuable synthons for the construction of intricate heterocyclic frameworks. The sterically demanding tert-butyl group at the C7 position can direct reactions to other sites of the molecule and can also enhance the stability and solubility of the resulting complex structures.

A significant strategy involves the dearomatization of indole (B1671886) derivatives through cycloaddition reactions to create structurally complex and stereoselective ring systems. For instance, 7-tert-butyl substituted indoles can participate in [4+2] cycloaddition reactions with 1,2-diaza-1,3-dienes, catalyzed by zinc, to yield tetracyclic fused indoline (B122111) heterocycles. nih.gov These reactions are characterized by high step- and atom-economy, as well as high chemo- and diastereoselectivity. nih.gov

Furthermore, tert-butyl-substituted isatins, which can be derived from the corresponding indolines, serve as crucial precursors for the synthesis of novel heterocyclic systems. Condensation of tert-butyl-substituted isatins with reagents like benzene-1,2-diamine or thiosemicarbazide (B42300) leads to the formation of structurally novel 8-(t-butyl)-5H- nih.govchemimpex.comresearchgate.nettriazino[5,6-b]indole-3-thiols and 9-(t-butyl)-6H-indolo[2,3-b]quinoxaline derivatives. researchgate.net These complex heterocyclic systems are of interest for their potential applications in materials science and medicinal chemistry. researchgate.net

The synthesis of new indolizine (B1195054) derivatives containing a tert-butyl group has also been reported. These compounds are obtained through 1,3-dipolar cycloaddition reactions of pyridinium (B92312) N-ylides with activated alkynes. The introduction of the tert-butyl group is explored as a means to fine-tune the optical properties of the resulting indolizine derivatives.

Table 1: Synthesis of Complex Heterocyclic Systems from this compound Derivatives

| Starting Material | Reaction Type | Product | Key Features |

|---|---|---|---|

| 7-tert-Butylindole | [4+2] Cycloaddition | Tetracyclic fused indoline heterocycles | High step- and atom-economy, high chemo- and diastereoselectivity. nih.gov |

| 5-tert-Butylindoline-2,3-dione | Condensation | 8-(t-butyl)-5H- nih.govchemimpex.comresearchgate.nettriazino[5,6-b]indole-3-thiol | First introduction of a tert-butyl group into the nih.govchemimpex.comresearchgate.nettriazino[5,6-b]indole system. researchgate.net |

| 5-tert-Butylindoline-2,3-dione | Condensation | 9-(t-butyl)-6H-indolo[2,3-b]quinoxaline | Structurally novel derivatives with potential applications in material science and pharmacology. researchgate.net |

Utility in Catalysis and Reaction Development

The indoline scaffold, including its tert-butyl substituted variants, plays a significant role in the development of new catalytic reactions and serves as a ligand or substrate in various catalytic systems. While this compound itself may not be a direct catalyst, its derivatives are instrumental in advancing catalytic methodologies.

Palladium-catalyzed reactions have been extensively used for the functionalization of indoles and indolines. For example, a Pd/tert-butyl hydroperoxide (TBHP) system can facilitate the oxidation of indoles to the corresponding isatin (B1672199) derivatives. researchgate.net This transformation is significant as isatins are important precursors for many biologically active compounds. Ruthenium-catalyzed oxidation of indoles using TBHP as an oxidant also provides a mild system for the synthesis of 2-indolylindolin-3-ones. researchgate.net

In the realm of organocatalysis, chiral phosphoric acids have been used to catalyze the enantioselective reaction of tertiary α-(7-indolyl)methanols with tryptamines. researchgate.net This reaction proceeds through the in-situ formation of alkynyl 7-methylene-7H-indoles, leading to axially chiral tetrasubstituted allenes. researchgate.net The development of new imidazolidinone catalysts has also enabled the enantioselective Friedel-Crafts alkylation of indoles with α,β-unsaturated aldehydes.

Furthermore, copper catalysis has been employed in enantioselective domino reactions. For instance, chiral copper catalysts can promote the conjugate borylation/Mannich cyclization of Michael acceptors, leading to chiral tetrahydroquinolines, a related nitrogen-containing heterocyclic system. mdpi.com The 7-azaindoline moiety, a close structural analog, has been effectively used as a directing group in catalytic asymmetric reactions, highlighting the utility of the indoline framework in controlling stereoselectivity. mdpi.com

Photochemical Applications of Indoline Scaffolds in Organic Materials

The photochemical properties of indoline and its derivatives are an emerging area of interest for applications in organic materials and synthesis. The indoline scaffold can participate in various light-induced transformations, leading to the construction of complex molecular architectures.

A notable application is the light-mediated, diastereoselective de novo synthesis of 2,3-substituted indolines. researchgate.net This approach avoids the use of acrylamides, which are common in other synthetic routes, thus leaving the 2-position of the indoline product available for further functionalization. researchgate.net Gold-mediated photocatalysis has also been leveraged for the synthesis of indolines and tetrahydroquinolines through a photochemical cascade cyclization reaction. researchgate.net

Visible-light-induced synthesis of indoles via intramolecular C–N bond formation represents another green and efficient photochemical strategy. rsc.org These methods often operate under mild conditions and without the need for additional oxidants or additives, making them environmentally friendly. rsc.org

The photooxidation of related heterocyclic systems containing a tert-butyl group, such as 2-(tert-butyl)-3-methyl-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one, has been studied as an example of a singlet oxygen ene reaction. mdpi.com In the presence of light and oxygen, this compound undergoes photooxidation to form a hydroperoxidized product. mdpi.com Such studies provide insights into the potential photochemical reactivity of tert-butyl substituted heterocyclic scaffolds like this compound.

Precursors for the Synthesis of Diverse Organic Compounds

Due to their versatile reactivity, this compound and its derivatives are valuable precursors for a wide range of organic compounds, including pharmaceuticals, agrochemicals, and functional materials.

A key intermediate, 1-(tert-butoxycarbonyl)indoline-7-carboxylic acid, which can be derived from 7-substituted indoline, is widely used in pharmaceutical development and organic synthesis. chemimpex.com The Boc-protecting group allows for selective reactions at other positions of the molecule. This compound serves as a crucial building block for synthesizing indoline derivatives with diverse biological activities, including potential treatments for neurological disorders. chemimpex.com

The N-tert-butyl nodulisporamide, a derivative of an indole diterpene, has been developed as an oral agent for controlling fleas and ticks in companion animals, showcasing the application of tert-butyl indole derivatives in the agrochemical sector. researchgate.net

Furthermore, the functionalization of the indoline core allows for the synthesis of compounds with specific material properties. For example, the introduction of a tert-butyl-capped N-arylcarbazole unit as an electron donor in organic dyes has been shown to suppress intermolecular aggregation and improve photovoltaic performances in dye-sensitized solar cells. researchgate.net

The synthesis of various substituted indolines, which can then be used to create more complex molecules, is another important application. For example, tert-butyl hypochlorite (B82951) has been used as a reagent for the synthesis of chlorinated oxindole (B195798) and indole derivatives. nih.gov The ability to selectively introduce functional groups onto the indoline ring makes it a versatile platform for the synthesis of a diverse array of organic compounds.

Conclusion and Future Research Directions

Summary of Key Methodological Advances and Achieved Structural Diversity

The synthesis of 7-substituted indolines has evolved significantly from classical methods to modern, highly selective catalytic processes. A primary challenge has been overcoming the intrinsic electronic properties of the indoline (B122111) nucleus, which favor electrophilic substitution at C3 and C5. Early and foundational strategies to achieve C7-selectivity relied on Directed ortho-Metalation (DoM) . rsisinternational.orgrsisinternational.org This approach typically involves protecting the indoline nitrogen with a directing group, such as tert-butoxycarbonyl (Boc), which facilitates deprotonation at the C7 position by a strong base (e.g., tert-butyllithium), followed by quenching with an electrophile. This method has been instrumental in preparing key intermediates like 7-indolinecarboxaldehyde. semanticscholar.org

More recently, transition-metal-catalyzed C–H activation has emerged as a more versatile and atom-economical strategy. rsc.org This paradigm shift has been driven by the development of catalysts based on rhodium, palladium, ruthenium, and cobalt, which can selectively functionalize the C7–H bond when guided by a removable directing group on the indoline nitrogen. rsisinternational.orgresearchgate.net These advances have unlocked access to an unprecedented level of structural diversity.

Key methodological achievements include:

C–C Bond Formation : Arylation, alkenylation, and alkylation at the C7 position have been successfully demonstrated. rsisinternational.orgresearchgate.net Palladium and rhodium catalysts have been employed for the arylation of indolines with aryl halides, arylboronic acids, and aryltriazenes. rsisinternational.orgresearchgate.net Ruthenium-catalyzed C7-alkenylation with acrylates and styrenes has also been achieved. rsisinternational.orgnih.gov

C–N Bond Formation : Methods for direct C7-amination and amidation have been developed using rhodium and ruthenium catalysts, providing access to 7-aminoindolines and related amide derivatives. researchgate.netnih.gov

C–Halogen Bond Formation : Rhodium-catalyzed C7-halogenation (Cl, Br, I) using N-halosuccinimides offers a direct route to 7-haloindolines, which are versatile precursors for further functionalization through cross-coupling reactions. researchgate.net

These methodologies have enabled the synthesis of a wide array of 7-substituted indolines, significantly expanding the accessible chemical space for this important scaffold.

Emerging Trends in 7-Substituted Indoline Synthesis and Derivatization

The field is continuously evolving, with several key trends shaping the future of 7-substituted indoline synthesis. A major focus is on increasing the efficiency, scope, and environmental compatibility of synthetic methods.

One prominent trend is the development of catalyst systems that operate under milder conditions . For instance, recent progress has shown palladium-catalyzed C7-arylation of indolines can be performed at near-ambient temperatures. rsisinternational.orgrsisinternational.org Similarly, ruthenium(II) biscarboxylate catalysts have enabled C7-amidation and alkenylation under mild reaction conditions, enhancing the functional group tolerance of these transformations. nih.gov

Another emerging area is the exploration of alternative, non-precious metal catalysts . While rhodium and palladium have dominated the field, recent reports on cobalt-catalyzed C7-arylation suggest a promising path toward more sustainable and cost-effective syntheses. rsisinternational.org Iron-catalyzed C7-alkylation has also been demonstrated, highlighting the potential of earth-abundant metals. researchgate.net

Furthermore, there is growing interest in catalyst-free C–H functionalization . Although less common for the inert C7 position, catalyst-free Friedel–Crafts-type alkylations at the C7 position of electron-rich indole (B1671886) derivatives have been reported, suggesting that substrate activation strategies could reduce the reliance on transition metals for certain transformations. rsisinternational.org

Potential Avenues for Future Synthetic Method Development

Despite significant progress, several opportunities exist for future methodological advancements. A primary goal is the development of directing-group-free C7–H functionalization . Achieving high selectivity for the C7 position without the need to install and remove a directing group remains a "holy grail" in this field. This would require the design of sophisticated catalysts that can differentiate between the various C–H bonds of the indoline core based on subtle steric or electronic differences.

Expanding the scope of accessible reactions is another crucial avenue. Current methods are largely focused on arylation, alkenylation, and amination. Future work could target the development of reliable methods for:

C7-Alkynylation : Direct introduction of an alkyne moiety would provide a valuable synthetic handle for click chemistry and further transformations.

C7-Trifluoromethylation and Perfluoroalkylation : The incorporation of fluorine-containing groups is highly valuable in medicinal chemistry, yet direct and selective C7-trifluoromethylation of indolines remains a significant challenge. nih.gov

C7-Borylation and Silylation : The installation of boryl or silyl (B83357) groups would create versatile intermediates for subsequent cross-coupling reactions, further diversifying the range of accessible 7-substituted indolines.

Finally, the integration of these methods into green and sustainable chemical processes is essential. This includes the use of environmentally benign solvents, energy-efficient reaction conditions (e.g., microwave-assisted synthesis), and the development of recyclable catalysts. openmedicinalchemistryjournal.comtandfonline.com

Opportunities for Advanced Structural and Mechanistic Investigations

A deeper understanding of reaction mechanisms is critical for the rational design of new and improved synthetic methods. While metallacycle intermediates are commonly proposed in transition-metal-catalyzed C–H activation, detailed mechanistic studies are often limited. researchgate.netnih.gov

There are significant opportunities for advanced mechanistic investigations using a combination of experimental and computational techniques. In-situ spectroscopic methods (e.g., NMR, IR) could be used to identify and characterize catalytic intermediates. nih.gov Kinetic studies, including kinetic isotope effect experiments, can help determine the rate-limiting steps of the catalytic cycle, as has been demonstrated in some iron-catalyzed systems where C–H metalation was found to be turnover-limiting. researchgate.net

Computational modeling (DFT) offers a powerful tool to elucidate reaction pathways, rationalize observed regioselectivity, and predict the outcomes of new catalyst-substrate combinations. Such studies could help explain why certain directing groups and metal centers favor the formation of the six-membered metallacycle required for C7-functionalization over other possibilities.

Furthermore, advanced structural analysis of the synthesized 7-(tert-butyl)indoline derivatives using techniques like X-ray crystallography can provide valuable insights into their conformational properties and intermolecular interactions. This structural information is crucial for applications in drug design and materials science, where molecular shape and electronic properties dictate function.

By pursuing these future directions, the chemical community can continue to build upon the impressive recent advances, ultimately enabling the routine and efficient synthesis of a vast array of novel 7-substituted indolines for a wide range of scientific applications.

Q & A

Q. What are the established synthetic routes for 7-(tert-Butyl)indoline, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of this compound typically involves cyclization of α-haloacetanilides followed by functionalization. Key steps include:

- Indoline Core Formation : Use Lewis acids (e.g., FeCl₃) to catalyze cyclization under reflux conditions (80–100°C) in polar aprotic solvents like DMF.

- tert-Butyl Introduction : Alkylation with tert-butyl halides in the presence of bases (e.g., K₂CO₃) at 60–80°C.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) is critical for isolating the product.

Table 1 : Comparison of Synthetic Routes

| Step | Catalyst/Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Cyclization | FeCl₃/DMF | 90 | 65 | 92% |

| Alkylation | K₂CO₃/THF | 70 | 78 | 88% |

- Key Considerations : Solvent polarity affects cyclization efficiency, while excessive tert-butyl halide can lead to over-alkylation .

Q. Which spectroscopic techniques are prioritized for structural elucidation of this compound, and how should data discrepancies be addressed?

- Methodological Answer :

- ¹H/¹³C NMR : Focus on aromatic proton shifts (6.8–7.2 ppm) and tert-butyl group signals (1.3 ppm, singlet).

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns.

- IR Spectroscopy : Validate C-N stretching (1250–1350 cm⁻¹) and tert-butyl C-H bonds (2960 cm⁻¹).

- Resolving Discrepancies : Cross-validate with computational methods (DFT calculations for NMR predictions) and replicate experiments under standardized conditions .

Advanced Research Questions

Q. How can spirocyclization side reactions during this compound synthesis be systematically minimized?

- Methodological Answer : Side products often arise from incomplete cyclization or competing dimerization. Mitigation strategies include:

- Catalyst Screening : Test Brønsted acids (e.g., p-TsOH) versus Lewis acids (ZnCl₂) to optimize regioselectivity.

- Solvent Optimization : Use low-polarity solvents (toluene) to favor intramolecular cyclization over intermolecular coupling.

- Kinetic Monitoring : Employ in-situ FTIR or HPLC to track reaction progress and terminate before side reactions dominate.

Table 2 : Impact of Catalysts on Side Product Formation

| Catalyst | Side Product (%) | Yield (%) |

|---|---|---|

| FeCl₃ | 12 | 65 |

| p-TsOH | 5 | 72 |

Q. What analytical frameworks are recommended for resolving contradictions in reported biological activity data of this compound derivatives?

- Methodological Answer : Contradictions may arise from assay variability or divergent structural analogs. Address via:

- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values) and apply statistical tests (ANOVA) to identify outliers.

- Assay Standardization : Re-test compounds under controlled conditions (e.g., fixed cell lines, consistent ATP concentrations in kinase assays).

- Structural-Activity Validation : Compare bioactivity across analogs (e.g., tert-butyl vs. isopropyl substitutions) to isolate steric/electronic effects.

Table 3 : Case Study of Contradictory Cytotoxicity Data

| Study | Cell Line | IC₅₀ (µM) | Assay Conditions |

|---|---|---|---|

| A | HeLa | 12.3 | 48h, 10% FBS |

| B | HeLa | 28.7 | 24h, 5% FBS |

- Recommendation : Report detailed assay protocols (e.g., incubation time, serum concentration) to enable cross-study comparisons .

Q. How should researchers design mechanistic studies to elucidate the role of the tert-butyl group in this compound’s enzyme inhibition?

- Methodological Answer :

- Competitive Binding Assays : Use isothermal titration calorimetry (ITC) to measure binding affinity with/without the tert-butyl moiety.

- Molecular Dynamics (MD) Simulations : Model enzyme-ligand interactions to identify steric clashes or hydrophobic pocket occupancy.

- Site-Directed Mutagenesis : Modify residues in the enzyme’s active site to assess tert-butyl dependency.

- Control Experiments : Compare inhibition kinetics of this compound with non-substituted indoline derivatives .

Guidelines for Data Presentation

- Tables/Figures : Ensure clarity and reproducibility by adhering to journal-specific formatting (e.g., SI units, horizontal lines only) .

- Discussion Sections : Link results to hypotheses, acknowledge limitations (e.g., uncharacterized metabolites), and propose follow-up studies (e.g., in vivo toxicity profiling) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.